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Compound of Interest

Compound Name: HMPO

Cat. No.: B038280 Get Quote

The mammalian heme peroxidase family shares significant sequence and structural homology.

These enzymes are crucial for innate immunity and hormone synthesis. Below is a table

summarizing key structural and molecular characteristics of MPO, EPO, LPO, and TPO in

human, bovine, and murine species.
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Feature
Myeloperoxida
se (MPO)

Eosinophil
Peroxidase
(EPO)

Lactoperoxida
se (LPO)

Thyroid
Peroxidase
(TPO)

Species
Human / Bovine /

Murine

Human / Bovine /

Murine

Human / Bovine /

Murine

Human / Bovine /

Murine

UniProt ID

--INVALID-LINK--

/ P11247 /

P11247

--INVALID-LINK--

/ P49290 /

P49290

--INVALID-LINK--

/ P80025 /

Q61798

--INVALID-LINK--

/ P35419 /

P35419

Amino Acid

Count

745 / 718 /

718[1][2]

715 / 61.8 kDa

(Observed) /

61.8 kDa

(Observed)[3][4]

[5]

712 / 712 /

629[6][7][8]

933 / 914 /

914[9][10]

Molecular Weight

(kDa)

~150 (tetramer)

[11]

~71 (monomer)

[3]
~78 (monomer)

~107 (monomer)

[12]

Quaternary

Structure

Dimer of

heterodimers

(A2B2)[11]

Monomer

(processed to

light and heavy

chains)[3][13]

Monomer Monomer

PDB ID (Human)

--INVALID-LINK-

-, --INVALID-

LINK--, --

INVALID-LINK--

[14][15][16]

8S9U -
--INVALID-LINK--

(AlphaFold)[9]

PDB ID (Bovine) - -

--INVALID-LINK-

-, --INVALID-

LINK--[17][18]

-

Glycosylation

Sites (Human)

5 N-linked

sites[11]

2 occupied N-

linked sites[13]

5 potential N-

linked sites

5 potential N-

linked sites

Active Site Key

Residues

(Human)

His95 (distal),

His336

(proximal),

His (distal), His

(proximal), Arg,

Gln[3][13]

His109 (distal),

His351

His239 (distal),

His494

(proximal),
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Arg239,

Gln91[11]

(proximal),

Arg255, Gln105

Arg396,

Gln235[19]

Experimental Protocols
This section details common methodologies used in the study of heme peroxidases.

Recombinant Protein Expression and Purification
Objective: To produce sufficient quantities of pure HMPO for structural and functional studies.

Methodology:

Cloning and Expression Vector Construction: The cDNA sequence encoding the target

HMPO is cloned into a suitable expression vector (e.g., pET vector for E. coli or pcDNA for

mammalian cells). A tag (e.g., His-tag, GST-tag) is often added to facilitate purification.

Expression Host Transformation: The expression vector is transformed into a suitable host

organism. E. coli is commonly used for its rapid growth and high yield, but mammalian cell

lines (e.g., HEK293, CHO) are preferred for proper folding and post-translational

modifications of mammalian proteins.

Protein Expression Induction:

For E. coli: Culture the transformed bacteria to an optimal density (OD600 of 0.6-0.8) and

induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).

For mammalian cells: Transfect the cells with the expression vector and allow for protein

expression over 48-72 hours.

Cell Lysis and Lysate Clarification: Harvest the cells and lyse them using appropriate

methods (e.g., sonication for bacteria, detergent-based lysis for mammalian cells).

Centrifuge the lysate at high speed to pellet cell debris and obtain a clear supernatant

containing the recombinant protein.

Affinity Chromatography: Load the cleared lysate onto an affinity chromatography column

corresponding to the tag used (e.g., Ni-NTA for His-tagged proteins, Glutathione-agarose for

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://en.wikipedia.org/wiki/Myeloperoxidase
https://www.uniprot.org/uniprotkb/P07202/entry
https://www.benchchem.com/product/b038280?utm_src=pdf-body
https://www.benchchem.com/product/b038280?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b038280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


GST-tagged proteins).

Washing and Elution: Wash the column with a buffer containing a low concentration of the

eluting agent (e.g., imidazole for His-tagged proteins) to remove non-specifically bound

proteins. Elute the target protein with a high concentration of the eluting agent.

Further Purification (Optional): If higher purity is required, perform additional chromatography

steps such as ion-exchange and size-exclusion chromatography.

Protein Purity and Concentration Assessment: Analyze the purity of the protein by SDS-

PAGE. Determine the protein concentration using a standard method like the Bradford or

BCA assay.

X-ray Crystallography
Objective: To determine the three-dimensional structure of an HMPO at atomic resolution.

Methodology:

Protein Crystallization (Hanging Drop Vapor Diffusion):[20][21][22][23][24]

Grease the rims of a 24-well crystallization plate.

Pipette 500 µL of a reservoir solution (containing a precipitant like PEG, salt, and a buffer)

into each well.

On a siliconized glass coverslip, mix 1-2 µL of the purified protein solution (typically 5-10

mg/mL) with an equal volume of the reservoir solution.

Invert the coverslip and place it over the well, creating a sealed "hanging drop".

Water vapor diffuses from the drop to the reservoir, slowly increasing the protein and

precipitant concentration in the drop, which can lead to crystal formation.

Incubate the plate at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal

growth over several days to weeks.

Crystal Harvesting and Cryo-protection:
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Once crystals of sufficient size have grown, carefully remove them from the drop using a

small loop.

Briefly soak the crystal in a cryo-protectant solution (typically the reservoir solution

supplemented with a cryo-agent like glycerol or ethylene glycol) to prevent ice formation

during freezing.

Flash-cool the crystal in liquid nitrogen.

X-ray Diffraction Data Collection:

Mount the frozen crystal on a goniometer in an X-ray beamline (synchrotron or in-house

source).

Rotate the crystal in the X-ray beam and collect the diffraction patterns on a detector.

Structure Determination and Refinement:

Process the diffraction data to determine the unit cell dimensions and space group.

Solve the phase problem using methods like molecular replacement (if a homologous

structure is available) or experimental phasing.

Build an atomic model of the protein into the resulting electron density map.

Refine the model against the diffraction data to improve its accuracy.

Enzyme Kinetics Assay (Guaiacol Assay)[25][26][27][28]
[29]
Objective: To measure the catalytic activity of an HMPO.

Methodology:

Reagent Preparation:

Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 6.0.
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Hydrogen Peroxide (H₂O₂) Solution: Prepare a 0.5% (w/w) H₂O₂ solution.

Guaiacol Solution: Prepare a 5% (w/v) guaiacol solution.

Enzyme Solution: Prepare a working solution of the purified HMPO in cold phosphate

buffer.

Assay Procedure:

In a 3 mL cuvette, combine the phosphate buffer, H₂O₂ solution, and guaiacol solution.

Equilibrate the mixture to 20°C in a spectrophotometer.

Initiate the reaction by adding a small volume of the enzyme solution.

Immediately mix by inversion and record the increase in absorbance at 420 nm for 3

minutes. The rate of reaction is proportional to the rate of formation of the colored product,

tetraguaiacol.

Calculation of Activity:

One unit of peroxidase activity is defined as the amount of enzyme that forms 1.0 mg of

purpurogallin from pyrogallol in 20 seconds at pH 6.0 at 20°C. The activity can be

calculated from the rate of change in absorbance using the extinction coefficient of the

product.

Signaling Pathways and Experimental Workflows
Neutrophil Extracellular Trap (NET) Formation
Neutrophil extracellular traps (NETs) are web-like structures composed of decondensed

chromatin, histones, and granular proteins, including myeloperoxidase. They are released by

neutrophils to trap and kill pathogens. The formation of NETs, a process called NETosis, can be

triggered by various stimuli, including pathogens and inflammatory mediators.[13][25]
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Neutrophil Extracellular Trap (NET) formation pathway.
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Eosinophil Degranulation
Eosinophil degranulation is a key process in the immune response, particularly against

parasitic infections and in allergic reactions. It involves the release of granule proteins,

including eosinophil peroxidase, into the extracellular space. This process can occur through

several mechanisms, including piecemeal degranulation and cytolysis.[6][26][27]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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